



Navigating ERK2 Inhibition: A Technical Guide to ERK2-IN-3

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | ERK2-IN-3 | |
| Cat. No.: | B12379895 | Get Quote |

A critical node in cellular signaling, Extracellular signal-regulated kinase 2 (ERK2), is a well-established therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of a key inhibitor, **ERK2-IN-3**, for researchers, scientists, and drug development professionals. It has come to light that the designation "**ERK2-IN-3**" is associated with two distinct chemical entities, each with a unique CAS number and inhibitory profile. This guide will address both compounds to ensure clarity and comprehensive understanding.

The two compounds identified as **ERK2-IN-3** are:

- ERK2-IN-3 (also known as ASN007 or ERAS-007) with the CAS number 2055597-12-9. This
 is a potent, orally active inhibitor of both ERK1 and ERK2, exhibiting low single-digit
 nanomolar IC50 values.
- **ERK2-IN-3** (also referred to as compound 2 or GP17) with the CAS number 1415050-57-5. This compound is an inhibitor of ERK2, demonstrating selectivity for the wild-type and a specific mutant form of the enzyme.

This guide will delineate the technical details of each, including their chemical properties, supplier information, and relevant experimental protocols, presented in a structured format for ease of comparison and implementation in a research setting.

Compound 1: ERK2-IN-3 (ASN007)

CAS Number: 2055597-12-9



ASN007 is a highly potent inhibitor of the ERK1/2 signaling pathway, demonstrating significant anti-tumor activity in preclinical models, particularly those with RAS or RAF mutations.

Quantitative Data Summary

| Property | Value | Reference |
|-------------------|---------------|-----------|
| IC50 (ERK1) | 2 nM | [1] |
| IC50 (ERK2) | 2 nM | [1] |
| Molecular Formula | C22H25CIFN7O2 | |
| Molecular Weight | 473.94 g/mol | |

Supplier Details

| Supplier | Catalog Number |
|--------------------|----------------|
| TargetMol | T9141 |
| MedKoo Biosciences | 207046 |
| Selleck Chemicals | S8605 |
| BOC Sciences | 2055597-12-9 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric):

A radiometric enzymatic assay is a standard method to determine the direct inhibitory effect of a compound on its target kinase.

- Objective: To quantify the IC50 value of ASN007 against ERK1 and ERK2.
- Methodology:
 - Prepare a reaction mixture containing purified recombinant ERK1 or ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the kinase assay buffer.



- Add varying concentrations of ASN007 or a vehicle control (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction and spot the mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [y-33P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each concentration of ASN007 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blotting for ERK Phosphorylation:

This assay assesses the ability of the inhibitor to block ERK signaling within a cellular context.

- Objective: To determine the effect of ASN007 on the phosphorylation of ERK and its downstream targets (e.g., RSK1).
- Methodology:
 - Culture a relevant cancer cell line (e.g., with a BRAF or KRAS mutation) to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
 - Pre-treat the cells with various concentrations of ASN007 or a vehicle control for 1-2 hours.
 - Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
 - Lyse the cells and determine the total protein concentration.



- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK),
 total ERK, phosphorylated RSK1 (p-RSK1), and a loading control (e.g., GAPDH).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the extent of inhibition of ERK phosphorylation.
 [1]

Compound 2: ERK2-IN-3 (compound 2, GP17)

CAS Number: 1415050-57-5

This compound is an inhibitor of ERK2, with reported activity against both the wild-type enzyme and a specific mutant.

Ouantitative Data Summary

| Property | Value | Reference |
|-------------------|--------------|-----------|
| IC50 (Erk2WT) | 5 μΜ | [3] |
| IC50 (Erk2DS1) | 42 nM | [3] |
| Molecular Formula | C26H21F3N4O | |
| Molecular Weight | 462.47 g/mol | _ |

Supplier Details

| Supplier | Catalog Number |
|----------------|----------------|
| MedChemExpress | HY-18849 |
| Immunomart | HY-18849 |

Experimental Protocols



Detailed experimental protocols for this specific compound are less readily available in the public domain compared to ASN007. However, standard kinase assay methodologies, similar to those described for ASN007, would be applicable to determine its inhibitory activity.

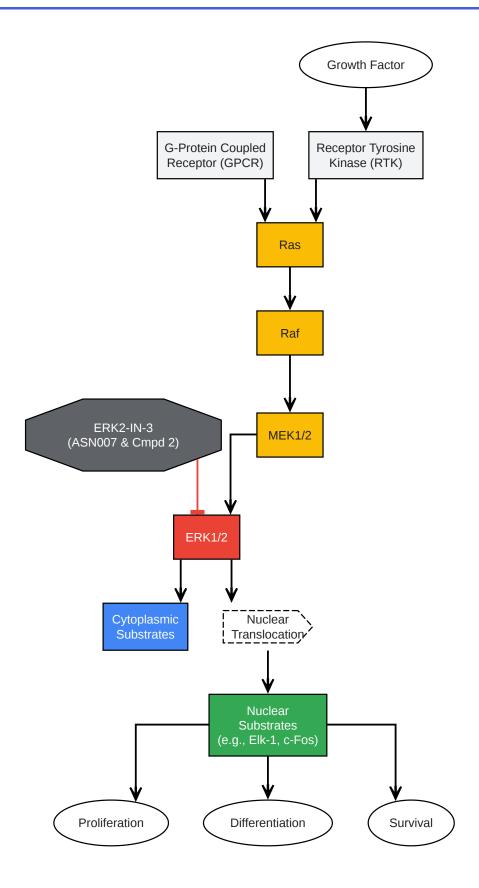
In Vitro Kinase Assay (General Protocol):

- Objective: To measure the IC50 of **ERK2-IN-3** (compound 2) against wild-type and mutant ERK2.
- Methodology: A common method is the ADP-Glo[™] Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
 - Set up kinase reactions with purified ERK2 enzyme (wild-type or mutant), a suitable substrate, and ATP in a kinase buffer.
 - Add serial dilutions of ERK2-IN-3 (compound 2) or a vehicle control.
 - Incubate the reactions to allow for ATP consumption.
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
 - Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
 - Calculate the percentage of inhibition and determine the IC50 value.[4]

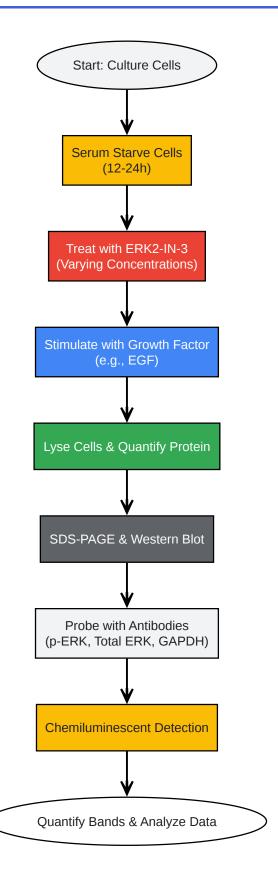
ERK2 Signaling Pathway

The ERK2 signaling pathway is a central cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. A simplified representation of this pathway is provided below.









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References

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